N-[3-[4-(3-aminopropylamino)butylamino]propyl]octadecanamide
Description
Properties
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(33)32-27-20-26-31-24-18-17-23-30-25-19-22-29/h30-31H,2-27,29H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTLSAZTXNDBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCCNCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-[4-(3-aminopropylamino)butylamino]propyl]octadecanamide, also known by its CAS number 273935-54-9, is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H60N4O
- Molecular Weight : 460.8 g/mol
- CAS Number : 273935-54-9
This compound functions primarily as a surfactant and emulsifier. Its long hydrophobic octadecane chain allows it to interact with lipid membranes, which is crucial in various biological processes. The amine groups present in the structure suggest potential interactions with cell membranes, influencing membrane fluidity and permeability.
Antimicrobial Properties
Recent studies have indicated that fatty acid amides, including this compound, exhibit antimicrobial activities against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective against |
Cytotoxicity Studies
Cytotoxicity assays have shown that while the compound exhibits antimicrobial properties, it also poses risks to mammalian cells at higher concentrations. Dose-dependent studies indicate that lower concentrations may be safe for cellular applications, while higher doses lead to significant cytotoxic effects.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HEK293 | 25 | Moderate cytotoxicity |
| A549 | 15 | High cytotoxicity |
| MCF-7 | 30 | Low cytotoxicity |
Case Studies
- Antimicrobial Efficacy in Wound Healing : A study examined the use of this compound in promoting wound healing in diabetic mice. Results indicated enhanced healing rates and reduced infection rates compared to control groups, suggesting its potential as a therapeutic agent in wound care.
- Cell Membrane Interaction : Research involving fluorescence microscopy demonstrated that the compound could integrate into lipid bilayers, altering membrane properties and potentially enhancing drug delivery mechanisms in cancer therapy.
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into two primary components: octadecanoyl chloride (stearoyl chloride) and the polyamine 3-[4-(3-aminopropylamino)butylamino]propylamine . Retrosynthetically, the amide bond forms via nucleophilic acyl substitution, necessitating activation of the carboxylic acid (stearic acid) to its acyl chloride derivative. The polyamine backbone requires sequential alkylation or reductive amination steps, often employing Boc (tert-butoxycarbonyl) protection to prevent undesired side reactions.
Stearoyl Chloride Synthesis
Octadecanoic acid (stearic acid) undergoes chlorination using oxalyl chloride or thionyl chloride in anhydrous dichloromethane (DCM). The reaction proceeds at room temperature under nitrogen, with completion confirmed by the cessation of gas evolution (HCl/SO2). Typical conditions involve a 1:3 molar ratio of stearic acid to oxalyl chloride, yielding stearoyl chloride at >95% purity after vacuum distillation.
Table 1: Optimization of Stearoyl Chloride Synthesis
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | 25 | 3 | 97 |
| Thionyl chloride | 40 | 2 | 92 |
Polyamine Synthesis: 3-[4-(3-Aminopropylamino)butylamino]propylamine
The branched polyamine is constructed via a stepwise approach:
- Boc Protection : Butanediamine (putrescine) is treated with di-tert-butyl dicarbonate to protect primary amines.
- Alkylation : Boc-protected putrescine reacts with acrylonitrile in methanol, followed by catalytic hydrogenation to yield the secondary amine.
- Deprotection : Trifluoroacetic acid (TFA) removes Boc groups, affording the free polyamine.
Critical Note : Excess acrylonitrile must be avoided to prevent over-alkylation.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
The polyamine (1.2 eq) is dissolved in dry DMF under nitrogen, followed by dropwise addition of stearoyl chloride (1.0 eq) and triethylamine (4 eq) at 0°C. The mixture stirs for 5–8 hours at room temperature, with progress monitored by TLC (CHCl3:MeOH:NH3 = 20:1:0.5). Post-reaction, the crude product is extracted with chloroform, dried over Na2SO4, and purified via silica gel chromatography.
Table 2: Reaction Conditions and Yields
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Et3N | 25 | 6 | 74 |
| CH2Cl2 | DIPEA | 0→25 | 8 | 68 |
Carbodiimide-Mediated Coupling
Alternative methods employ N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate stearic acid. However, this approach necessitates anhydrous conditions and yields marginally lower results (62–65%) due to polyamine solubility limitations.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
HR-MS (ESI+) : m/z Calcd for C34H64N4O2 [M+H]+: 561.5101; Found: 561.5093.
Challenges and Optimization
Side Reactions and Byproduct Formation
Competitive acylation at multiple amine sites necessitates strict stoichiometric control. Boc protection of secondary amines during polyamine synthesis reduces undesired branching, as evidenced by a 15% yield improvement in protected vs. unprotected routes.
Purification Difficulties
Silica gel chromatography with CHCl3:MeOH:NH3 (20:1:0.5) effectively separates the target amide from unreacted polyamine. Recrystallization from ethyl acetate/hexane (1:1) further enhances purity to >98%.
Industrial-Scale Considerations
Batch reactors with cryogenic capabilities (-5°C) minimize exothermic side reactions during acyl chloride addition. Continuous flow systems remain impractical due to the polyamine’s viscosity and silica gel fouling risks.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[3-[4-(3-aminopropylamino)butylamino]propyl]octadecanamide?
- Methodology : The compound is synthesized via multi-step alkylation and amidation. A representative approach involves:
Alkylation : Reacting 1,4-diaminobutane with 3-aminopropylamine to form the polyamine backbone.
Amidation : Coupling the resulting polyamine with stearic acid (octadecanoic acid) using carbodiimide crosslinkers (e.g., EDC or DCC) under nitrogen to form the octadecanamide moiety.
- Key Considerations : Purification via column chromatography (silica gel, methanol/chloroform gradient) is critical due to residual amines. Yield optimization requires strict pH control (pH 7–8) during amidation .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : H NMR (DMSO-d6) identifies methylene (-CH2-) and amide (-CONH-) protons. For example, δ 2.1–2.3 ppm (m, CH2 adjacent to amide) and δ 7.2–7.4 ppm (broad, NH).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 428.398 (calculated for C25H52N2O3).
- HPLC : Purity ≥98% is verified using a C18 column (acetonitrile/water, 70:30 v/v, UV detection at 255 nm) .
Q. What physicochemical properties influence its research applications?
- Key Properties :
Advanced Research Questions
Q. How can conflicting spectroscopic data for impurities or degradation products be resolved?
- Contradiction Analysis : Discrepancies in NMR or MS data (e.g., unexpected peaks at δ 1.5–1.7 ppm) may arise from residual alkylamines or hydrolyzed amides.
- Resolution Strategies :
- 2D NMR (COSY, HSQC) : Differentiates between primary amines (degradation byproducts) and backbone protons.
- LC-MS/MS : Identifies low-abundance impurities (e.g., dealkylated derivatives) with MRM transitions specific to fragment ions .
Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?
- Protocol :
Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 40°C for 4 weeks.
Analytical Monitoring : Quantify degradation via HPLC area-under-curve (AUC) reduction.
- Findings : Degradation is pH-sensitive, with ≤5% loss at pH 7 (25°C) but ≥20% at pH 9 due to amide hydrolysis. Freeze-thaw cycles (-20°C to 25°C) show no impact .
Q. How can structure-activity relationships (SAR) be explored for biological membrane interactions?
- Methodology :
- Fluorescence Anisotropy : Incorporate the compound into liposomes (DPPC/cholesterol) to measure membrane rigidity changes.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to lipid bilayers (KD values).
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Root Cause : Variability often stems from incomplete amidation or residual solvents.
- Solutions :
- Process Analytical Technology (PAT) : Real-time FTIR monitoring of amine-to-amide conversion.
- Design of Experiments (DoE) : Optimize reaction time/temperature using response surface methodology (RSM) .
Data Contradictions and Validation
- LogP Discrepancies : Predicted LogP values range from 6.8 (experimental) to 7.2 (computational). Validate via shake-flask partitioning (octanol/water) with UV quantification .
- Biological Activity : Conflicting cytotoxicity reports (e.g., IC50 variability in cell lines) may arise from differential membrane composition. Standardize assays using lipid-rich media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
